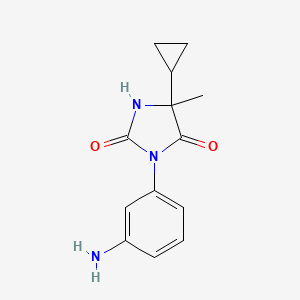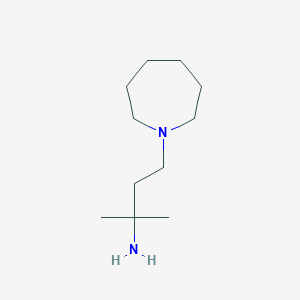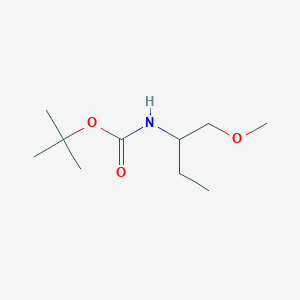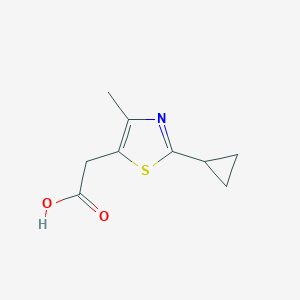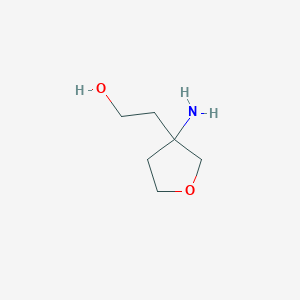
2-(3-Aminooxolan-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Aminooxolan-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.18 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-(3-Aminooxolan-3-yl)ethan-1-ol” is 1S/C6H13NO2/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis Applications
Stereospecific Synthesis : A study by Dekimpe et al. (1997) demonstrated a stereospecific synthesis method for cis-2-alkoxy-3-aminooxolanes, which is a category including compounds like 2-(3-Aminooxolan-3-yl)ethan-1-ol. This process involved alcoholysis of alpha-chloro-gamma-((trimethylsilyl)oxy)ketimines, indicating its potential in stereospecific organic syntheses (Dekimpe et al., 1997).
Protic Hydroxylic Ionic Liquids Synthesis : Shevchenko et al. (2017) synthesized 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with structural similarities to 2-(3-Aminooxolan-3-yl)ethan-1-ol. This synthesis involved butyl glycidyl ether and 1-(3-aminopropyl)imidazole, leading to hydroxylic ionic liquids with potential industrial applications (Shevchenko et al., 2017).
2. Medicinal Chemistry and Drug Design
Muscle Relaxant Properties : Sokolov et al. (1977) explored quaternary salts of bis(aminomethyldioxolanyl)ethane, closely related to 2-(3-Aminooxolan-3-yl)ethan-1-ol, for their potential as muscle relaxants. Their research highlighted the distinct pharmacological properties of these compounds, which could be relevant in developing new muscle relaxant drugs (Sokolov et al., 1977).
Antifungal Activities : Research by Haggam (2021) on double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol, which is structurally related to 2-(3-Aminooxolan-3-yl)ethan-1-ol, showed potential antifungal activities. This study suggests the possible use of such compounds in developing new antifungal agents (Haggam, 2021).
3. Materials Science and Engineering
- Polyaddition Behavior : Tomita et al. (2001) investigated the polyadditions of compounds similar to 2-(3-Aminooxolan-3-yl)ethan-1-ol with diamines. The study focused on the reactivity and molecular weight polymerization potential of these compounds, indicating their application in polymer science and engineering (Tomita et al., 2001).
4. Biochemical Research
DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized a compound structurally similar to 2-(3-Aminooxolan-3-yl)ethan-1-ol and explored its interaction with DNA, including docking studies. This research provides insights into the potential biochemical and molecular biology applications of such compounds (Kurt et al., 2020).
Corrosion Inhibition : Guimarães et al. (2020) evaluated the efficacy of nitrogenated derivatives of furfural, akin to 2-(3-Aminooxolan-3-yl)ethan-1-ol, as corrosion inhibitors. The study highlights the potential application of these compounds in protecting metals against corrosion (Guimarães et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
2-(3-aminooxolan-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDNOLSRUBTOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminooxolan-3-yl)ethan-1-ol | |
CAS RN |
1485264-26-3 |
Source


|
| Record name | 2-(3-aminooxolan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
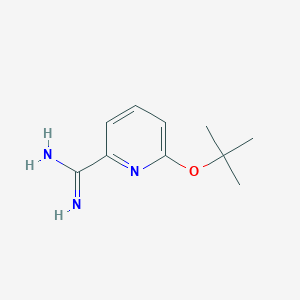
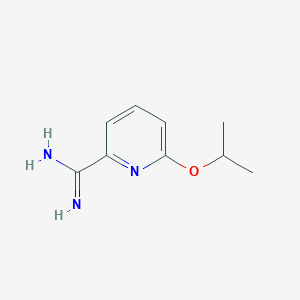
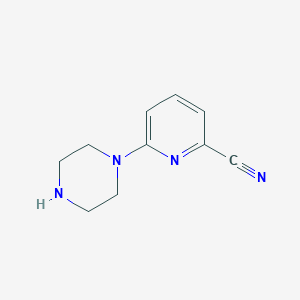
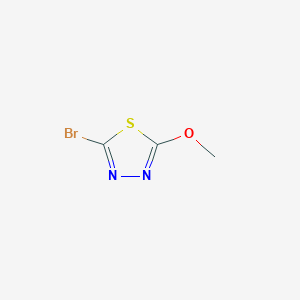
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)
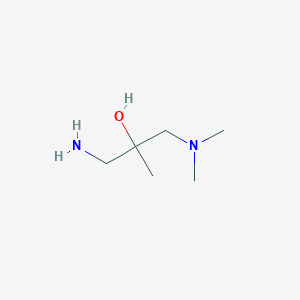
![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)
